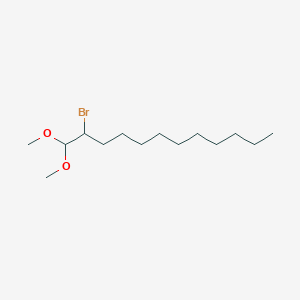

2-Bromo-1,1-dimethoxydodecane

Description

2-Bromo-1,1-dimethoxydodecane is a brominated aliphatic ether characterized by a 12-carbon chain (dodecane backbone) with a bromine atom at the second position and two methoxy (-OCH₃) groups at the first carbon. These analogs share the bromo-dimethoxy functional group but differ in alkyl chain length, which influences properties like solubility, stability, and reactivity.

Properties

CAS No. |

100963-26-6 |

|---|---|

Molecular Formula |

C14H29BrO2 |

Molecular Weight |

309.28 g/mol |

IUPAC Name |

2-bromo-1,1-dimethoxydodecane |

InChI |

InChI=1S/C14H29BrO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(16-2)17-3/h13-14H,4-12H2,1-3H3 |

InChI Key |

USWYGGWITYUKAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C(OC)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-dimethoxydodecane typically involves the bromination of 1,1-dimethoxydodecane. This can be achieved by reacting 1,1-dimethoxydodecane with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 1,1-dimethoxydodecane is fed into a reactor containing bromine and a catalyst. The reaction mixture is then subjected to controlled heating and stirring to ensure complete bromination. The product is separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-dimethoxydodecane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed, usually in acidic or neutral conditions.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thioethers.

Elimination Reactions: The major products are alkenes.

Oxidation: The products can be aldehydes or carboxylic acids, depending on the extent of oxidation.

Scientific Research Applications

2-Bromo-1,1-dimethoxydodecane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-dimethoxydodecane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. The methoxy groups also contribute to the compound’s reactivity by stabilizing intermediates and transition states during reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs and their properties are summarized below:

*Estimated based on chain-length trends in aliphatic bromides .

Key Observations:

- Chain Length vs. Solubility : Longer alkyl chains (e.g., dodecane vs. ethane) reduce water solubility due to increased hydrophobicity. For instance, 1-bromoundecane (C₁₁) is water-insoluble, while 2-bromo-1,3-dimethylbenzene (aromatic C₈) has moderate solubility (0.10–0.46 mmol/l) .

Biological Activity

2-Bromo-1,1-dimethoxydodecane is a chemical compound with significant interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 169.017 g/mol

- CAS Registry Number : 7252-83-7

- Boiling Point : 148-150 °C

- Density : 1.43 g/mL at 25 °C

- Storage Conditions : Store at 4 °C

Biological Activity Profiles

The biological activity of this compound can be assessed through its interactions with various biological targets. Several studies have utilized in silico methods to predict the biological profiles of compounds similar to this compound, focusing on their pharmacological effects and metabolic pathways.

Key Findings from Research Studies

-

Pharmacological Interaction :

- The compound has been noted for its potential interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics .

- In silico studies indicate that the compound may exhibit multiple mechanisms of action due to its structural properties, allowing it to interact with various molecular targets in the human body .

-

Toxicity and Safety :

- Preliminary assessments suggest that compounds with similar structures can exhibit toxicity profiles that warrant further investigation. For instance, studies on related compounds have highlighted potential teratogenic and carcinogenic effects .

- The compound is classified under safety categories indicating it may cause skin irritation and eye damage upon exposure .

Study 1: In Silico Prediction of Biological Activity

A comprehensive study utilized computer-aided drug design techniques to estimate the biological activity profiles of compounds structurally similar to this compound. The study analyzed a dataset of known metabolites and parent compounds, revealing that metabolites often exhibit enhanced biological activities compared to their parent structures. This highlights the importance of considering metabolic transformations when evaluating the efficacy and safety of new drugs .

| Compound | Teratogenic Activity | Carcinogenic Activity | Embryotoxic Activity |

|---|---|---|---|

| Parent | 0.534 | 0.571 | 0.495 |

| Metabolite | 0.844 | 0.831 | 0.829 |

Study 2: Synthesis and Application

In laboratory settings, this compound has been successfully used in the synthesis of various acetal derivatives through reaction with diols in the presence of acid catalysts such as camphorsulfonic acid . This demonstrates its utility in organic synthesis, particularly in creating complex molecules for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.